Mal-amido-PEG24-NHS
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Description
Mal-amido-PEG24-NHS is a PEG derivative containing a maleimide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Molecular Structure Analysis
The molecular formula of this compound is C62H111N3O31 . It has a molecular weight of 1394.6 g/mol . It contains a maleimide group and an NHS ester .Chemical Reactions Analysis
The maleimide group of this compound can react with a thiol group to form a covalent bond . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical and Chemical Properties Analysis
This compound is a PEG derivative with a hydrophilic PEG spacer that increases its solubility in aqueous media . It has a molecular weight of 1394.6 g/mol and a molecular formula of C62H111N3O31 .Relevant Papers One relevant paper was found during the search . The paper, titled “Lithographic Patterning of Nanoscale Arrays of the Oxidase Enzyme CotA: Effects on Activity and Stability”, was published in Advanced Functional Materials in 2022 . The paper might provide more insights into the applications of this compound.
Mechanism of Action
The mechanism of action of Mal-amido-PEG24-NHS involves the reaction of the maleimide group with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N3O31/c66-57(5-8-64-58(67)1-2-59(64)68)63-7-10-73-12-14-75-16-18-77-20-22-79-24-26-81-28-30-83-32-34-85-36-38-87-40-42-89-44-46-91-48-50-93-52-54-95-56-55-94-53-51-92-49-47-90-45-43-88-41-39-86-37-35-84-33-31-82-29-27-80-25-23-78-21-19-76-17-15-74-13-11-72-9-6-62(71)96-65-60(69)3-4-61(65)70/h1-2H,3-56H2,(H,63,66) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDUWUCYIIEBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N3O31 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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